

# 5-Fluoro-1H-indazole-3-carbaldehyde IUPAC name

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## Compound of Interest

Compound Name: 5-Fluoro-1H-indazole-3-carbaldehyde

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An In-Depth Technical Guide to **5-Fluoro-1H-indazole-3-carbaldehyde**: Synthesis, Characterization, and Applications in Medicinal Chemistry

## Abstract

This technical guide provides a comprehensive overview of **5-Fluoro-1H-indazole-3-carbaldehyde**, a pivotal heterocyclic building block in modern drug discovery. We will delve into its chemical identity, outline a field-proven synthetic protocol, analyze its spectroscopic signature, and explore its reactivity. The primary focus is to illuminate its strategic importance as a key intermediate in the synthesis of pharmacologically active agents, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable compound.

## Core Chemical Identity and Properties

**5-Fluoro-1H-indazole-3-carbaldehyde** is a fluorinated aromatic aldehyde built upon the indazole scaffold. The indazole core is a bicyclic heterocycle consisting of a fused benzene and pyrazole ring. This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to mimic purine bases and engage in crucial hydrogen bonding interactions with biological targets. The fluorine atom at the 5-position enhances metabolic stability and modulates electronic properties, often improving pharmacokinetic profiles of derivative compounds.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	5-fluoro-1H-indazole-3-carbaldehyde	[1]
CAS Number	485841-48-3	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> FN <sub>2</sub> O	[2]
Molecular Weight	164.14 g/mol	[1]
Appearance	Yellowish to brown solid	[3]
Canonical SMILES	<chem>O=CC1=NNC2=CC=C(F)C=C21</chem>	[1]
InChI	InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11)	[1]
InChI Key	CCWNWTAOWXACOT-UHFFFAOYSA-N	[1]

## Optimized Synthesis: From Indole to Indazole

The transformation of an indole to an indazole is a powerful, albeit mechanistically complex, synthetic strategy. A highly effective and optimized method involves the nitrosation of the corresponding indole precursor, 5-fluoro-1H-indole. This procedure circumvents harsh conditions and provides high yields, making it suitable for laboratory-scale synthesis.[4]

## Mechanistic Rationale

The reaction proceeds through a carefully controlled nitrosation of the indole ring. The process is initiated by the in-situ formation of nitrous acid from sodium nitrite (NaNO<sub>2</sub>) in a mildly acidic medium (HCl). The electrophilic nitrosonium ion (NO<sup>+</sup>) attacks the electron-rich 3-position of the indole. This is followed by tautomerization to an oxime, which then undergoes an acid-promoted ring-opening of the pyrrole moiety. Subsequent intramolecular cyclization via nucleophilic attack of the exocyclic nitrogen onto the newly formed carbonyl intermediate,

followed by dehydration, yields the stable 1H-indazole-3-carbaldehyde ring system.[4] The mild acidity is critical; it must be sufficient to generate the nitrosonium ion without causing significant degradation of the acid-sensitive indole starting material.[4]

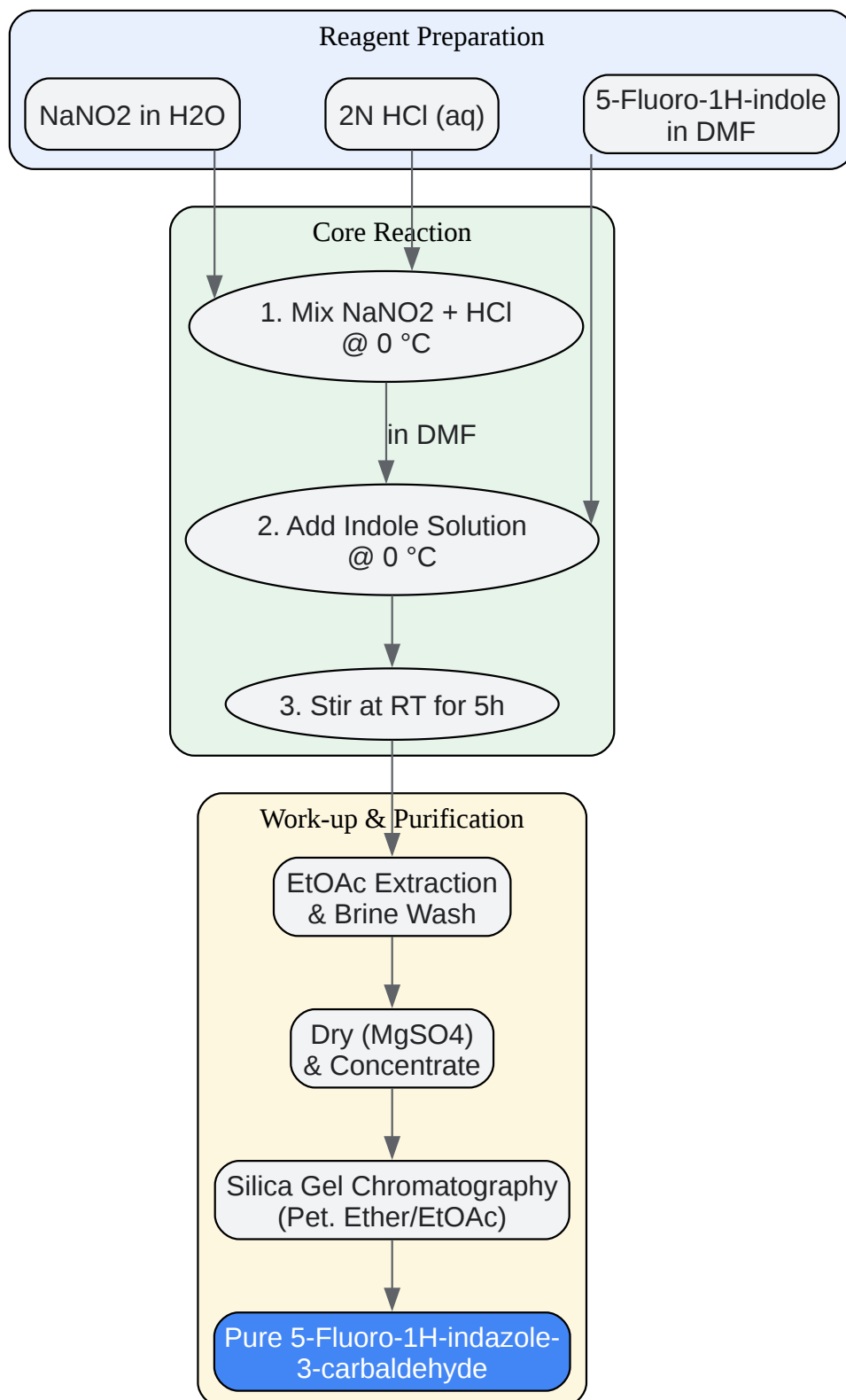
## Experimental Protocol: Synthesis of 5-Fluoro-1H-indazole-3-carbaldehyde (14b)

This protocol is adapted from a peer-reviewed, optimized procedure.[3][4]

Starting Material: 5-Fluoro-1H-indole (14a)

- **Reagent Preparation:** Prepare a solution of sodium nitrite ( $\text{NaNO}_2$ , 8 equivalents) in deionized water. In a separate vessel, prepare a 2 N aqueous solution of hydrochloric acid (HCl).
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon), chill a solution of  $\text{NaNO}_2$  in water to 0 °C using an ice bath.
- **Acid Addition:** Slowly add the 2 N HCl solution (7 equivalents) to the chilled  $\text{NaNO}_2$  solution. Maintain the temperature at 0 °C. Allow the resulting mixture to stir for 10 minutes.
- **Solvent Addition:** Add dimethylformamide (DMF) to the reaction mixture.
- **Substrate Addition:** Prepare a solution of 5-fluoro-1H-indole (1 equivalent, e.g., 270 mg, 2 mmol) in DMF and add it dropwise to the reaction mixture at 0 °C.
- **Reaction Progression:** Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up and Extraction:** Upon completion, extract the reaction mixture with ethyl acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a petroleum ether/EtOAc (8:2) eluent system. This should yield the pure compound as a yellowish solid (typical yield: 87%).[3]

## Synthesis Workflow Diagram



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Caption: Optimized synthesis workflow for **5-Fluoro-1H-indazole-3-carbaldehyde**.

## Spectroscopic Signature for Structural Validation

Confirming the identity and purity of the synthesized compound is paramount. The following data provides a reference fingerprint for **5-Fluoro-1H-indazole-3-carbaldehyde**.[\[4\]](#)

Table 2: Spectroscopic Data

Technique	Data
<sup>1</sup> H NMR	(300 MHz, acetone-d <sub>6</sub> ) δ: 13.20 (brs, 1H, NH), 10.19 (s, 1H, CHO), 7.74–7.84 (m, 2H, Ar-H), 7.34 (td, J = 9.1, 2.5 Hz, 1H, Ar-H)
<sup>13</sup> C NMR	(75 MHz, acetone-d <sub>6</sub> ) δ: 187.4 (C=O), 160.5 (d, <sup>1</sup> J(C–F) = 238 Hz), 145.1, 139.4, 121.9 (d, <sup>3</sup> J(C–F) = 11 Hz), 117.6 (d, <sup>2</sup> J(C–F) = 27 Hz), 113.49 (d, <sup>3</sup> J(C–F) = 9.7 Hz), 105.9 (d, <sup>2</sup> J(C–F) = 25 Hz)
IR (neat)	ν (cm <sup>-1</sup> ): 3315, 3185 (N-H stretch), 1683, 1656 (C=O stretch, aldehyde), 1486, 1446, 1175 (C-F stretch)
HRMS (ESI-)	Calculated for C <sub>8</sub> H <sub>4</sub> FN <sub>2</sub> O [M - H] <sup>-</sup> m/z: 163.0308, Found: 163.0304

### Expert Interpretation:

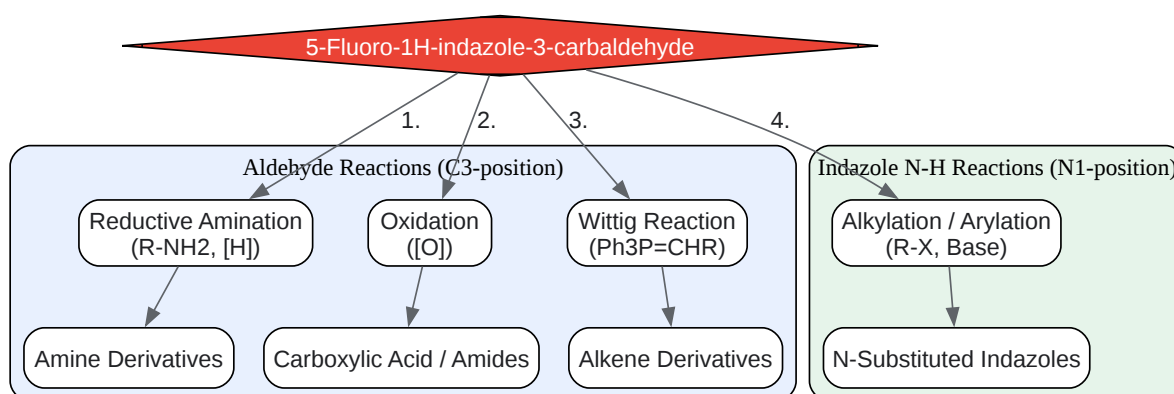
- The <sup>1</sup>H NMR spectrum clearly shows the downfield singlet at 10.19 ppm, characteristic of the aldehyde proton. The very broad singlet at 13.20 ppm is indicative of the acidic N-H proton of the indazole ring.
- The <sup>13</sup>C NMR spectrum is definitive, with the aldehyde carbonyl carbon at 187.4 ppm. The large coupling constant (<sup>1</sup>J(C–F) = 238 Hz) for the carbon at 160.5 ppm confirms the direct attachment of the fluorine atom. Smaller 2-bond and 3-bond C-F couplings are also observed, consistent with the proposed structure.

- The IR spectrum confirms the key functional groups: a strong carbonyl (C=O) stretch around  $1680\text{ cm}^{-1}$  and N-H stretching bands above  $3100\text{ cm}^{-1}$ .

## Reactivity and Synthetic Utility

**5-Fluoro-1H-indazole-3-carbaldehyde** is a versatile intermediate precisely because its functional groups—the aldehyde and the N-H proton—are poised for a wide array of chemical transformations. This dual reactivity allows for the systematic construction of diverse chemical libraries for drug screening.

- **Aldehyde Group Reactivity:** The electrophilic aldehyde is the primary site for derivatization. It readily undergoes nucleophilic addition reactions, which are staples of medicinal chemistry programs:
  - **Reductive Amination:** Reaction with primary or secondary amines followed by reduction (e.g., with  $\text{NaBH}(\text{OAc})_3$ ) is a classic and highly reliable method for introducing diverse side chains and building blocks.
  - **Wittig Reaction:** Allows for the formation of carbon-carbon double bonds, extending the carbon skeleton.
  - **Oxidation:** Can be easily oxidized to the corresponding 5-fluoro-1H-indazole-3-carboxylic acid<sup>[5]</sup>, another valuable intermediate for amide bond formation.
  - **Grignard/Organolithium Addition:** Enables the formation of secondary alcohols, providing a new stereocenter and opportunities for further functionalization.
- **Indazole N-H Reactivity:** The N-H proton is acidic and can be deprotonated to form an indazolide anion, or it can be alkylated or acylated under appropriate conditions (e.g., N-arylation via Buchwald-Hartwig coupling). This site is often crucial for modulating solubility and directing the orientation of the molecule within a protein's binding pocket.



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Caption: Key reactive sites and synthetic transformations of the title compound.

## Central Role in Kinase Inhibitor Development

The indazole scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors.[3] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.

The N-H and pyrazole nitrogen of the indazole ring act as a bidentate hydrogen bond donor and acceptor, respectively. This arrangement perfectly mimics the adenine portion of ATP, allowing indazole-based molecules to bind effectively to the "hinge region" of the kinase ATP-binding pocket. The substituent at the 3-position, derived from the carbaldehyde, projects out into the solvent-exposed region, where it can be modified to achieve potency and selectivity for a specific kinase target. Marketed drugs like Axitinib (Inlyta®) and Pazopanib (Votrient®) feature a 3-substituted indazole core, validating this design strategy.[3]

**5-Fluoro-1H-indazole-3-carbaldehyde** is therefore an exceptionally valuable starting material for synthesizing analogs of these successful drugs, enabling structure-activity relationship (SAR) studies to discover novel inhibitors with improved properties.

## Safety and Handling

As a laboratory chemical, **5-Fluoro-1H-indazole-3-carbaldehyde** must be handled with appropriate care.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
- Precautionary Measures:
  - Use only in a well-ventilated area, preferably a chemical fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
  - Avoid breathing dust, fumes, or vapors.
  - Wash hands thoroughly after handling.

## Conclusion

**5-Fluoro-1H-indazole-3-carbaldehyde** is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined synthesis, versatile reactivity at two key positions, and the proven success of its underlying scaffold make it an indispensable building block in the quest for novel therapeutics. This guide has provided the fundamental knowledge required to synthesize, validate, and strategically employ this compound in advanced drug discovery programs.

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## References

- 1. [fluorochem.co.uk](http://fluorochem.co.uk) [fluorochem.co.uk]



- 2. 5-Fluoro-1H-indazole-3-carbaldehyde | C<sub>8</sub>H<sub>5</sub>FN<sub>2</sub>O | CID 22056130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. 5-fluoro-1H-indazole-3-carboxylic acid | C<sub>8</sub>H<sub>5</sub>FN<sub>2</sub>O<sub>2</sub> | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]
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